Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate
Description
Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate is a chiral ester compound featuring a cyclopropane ring fused to a pyridine moiety substituted with a chlorine atom at the 2-position. Its stereochemistry (S-configuration) and structural complexity make it relevant in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing bioactive molecules. The cyclopropyl group enhances metabolic stability, while the chloropyridyl moiety contributes to binding affinity in target receptors .
Properties
IUPAC Name |
methyl 3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)7-10(8-2-3-8)9-4-5-14-11(13)6-9/h4-6,8,10H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHAHPNGMPXGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Formation of the 3-Cyclopropylpropanoate Core
The cyclopropyl group is typically introduced by cyclopropanation reactions or by using cyclopropyl-containing building blocks. One common approach is:
- Asymmetric alkylation of a suitable chiral auxiliary-containing propanoate intermediate with a cyclopropyl halide under basic conditions.
- Alternatively, cyclopropanation of an alkene precursor using Simmons–Smith or related reagents to install the cyclopropyl ring stereoselectively.
Esterification to Form the Methyl Ester
The final step involves esterification of the carboxylic acid intermediate to the methyl ester:
- Using methanol with acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.
- Alternatively, methylation using diazomethane or methyl iodide in the presence of a base.
Purification and Stereochemical Verification
- Purification is typically performed by preparative high-performance liquid chromatography (HPLC) , often reversed-phase, to isolate the (S)-enantiomer.
- Stereochemistry is confirmed by chiral HPLC , optical rotation, or NMR using chiral shift reagents.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Asymmetric alkylation | Cyclopropyl bromide, chiral auxiliary, base (e.g., LDA) | Controls stereochemistry at C-3 |
| Cross-coupling | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), 2-chloro-4-pyridyl boronic acid | Mild conditions to preserve stereochemistry |
| Esterification | Methanol, acid catalyst, reflux | Converts acid to methyl ester |
| Purification | Preparative reversed-phase HPLC | Ensures enantiomeric purity |
Research Findings and Optimization
- The use of chiral auxiliaries or chiral catalysts is critical for obtaining the (S)-enantiomer with high enantiomeric excess.
- Palladium-catalyzed cross-coupling reactions are preferred for the introduction of the 2-chloro-4-pyridyl group due to their high selectivity and functional group tolerance.
- Reaction parameters such as temperature, solvent, and base impact yield and stereochemical outcome significantly.
- Purification by preparative HPLC is essential to remove minor stereoisomers and impurities, ensuring pharmaceutical-grade quality.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Catalysts | Outcome/Notes |
|---|---|---|---|
| Stereoselective cyclopropylation | Asymmetric alkylation or cyclopropanation | Cyclopropyl halides, chiral auxiliaries | High stereoselectivity required |
| Pyridyl group introduction | Pd-catalyzed cross-coupling | Pd catalysts, boronic acids | Mild, selective, preserves chirality |
| Esterification | Acid-catalyzed esterification | Methanol, acid catalysts | Efficient methyl ester formation |
| Purification | Preparative reversed-phase HPLC | HPLC columns | High purity and enantiomeric excess |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
| Conditions | Reagents | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | HCl (aq), H₂O/EtOH, reflux | (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoic acid | |
| Basic hydrolysis | NaOH (aq), H₂O/EtOH, reflux | Sodium salt of the carboxylic acid |
The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the cyclopropyl and pyridine groups remaining intact.
Nucleophilic Aromatic Substitution
The electron-deficient 2-chloro-4-pyridyl group participates in nucleophilic substitution, enabling modifications at the pyridine ring.
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| Amines | DMF, 80–100°C, K₂CO₃ | (S)-3-(2-Amino-4-pyridyl)-3-cyclopropylpropanoate | |
| Thiols | EtOH, reflux | (S)-3-(2-Mercapto-4-pyridyl)-3-cyclopropylpropanoate |
The chloro substituent’s position (ortho to nitrogen) enhances electrophilicity, facilitating displacement by amines or thiols .
Cyclopropane Ring-Opening
The strained cyclopropane moiety undergoes ring-opening under acidic or oxidative conditions.
| Reagents | Conditions | Product | Source |
|---|---|---|---|
| H₂SO₄, H₂O | Reflux, 12h | (S)-3-(2-Chloro-4-pyridyl)-3-hydroxypropanoate | |
| Ozone, then reductive workup | -78°C, CH₂Cl₂/MeOH | Aldehyde or ketone derivatives |
Protonation of the cyclopropane ring induces cleavage, forming a carbocation intermediate that reacts with water or other nucleophiles .
Amidation and Derivatization
The ester group reacts with amines to form amides, a key step in prodrug development.
| Amine | Coupling Agent | Product | Source |
|---|---|---|---|
| Primary amines | HBTU, DIPEA, DMF | (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropionamide | |
| Hydrazine | EtOH, reflux | Hydrazide derivative |
Amidation typically employs carbodiimide-based coupling agents under mild conditions .
Catalytic Hydrogenation
The pyridine ring can be reduced to piperidine under hydrogenation conditions.
| Catalyst | Conditions | Product | Source |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C, 24h | (S)-3-(2-Chloro-4-piperidyl)-3-cyclopropylpropanoate |
Selective reduction preserves the cyclopropane and ester functionalities .
Key Reaction Trends
-
Steric Effects : The cyclopropyl group restricts access to the ester carbonyl, slowing hydrolysis compared to less hindered esters.
-
Electronic Effects : The electron-withdrawing pyridine ring enhances electrophilicity at the chloro position, favoring substitution .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while protic solvents favor hydrolysis .
This compound’s versatility in ester transformations, aromatic substitutions, and cyclopropane chemistry makes it valuable for medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric reactions and stability under physiological conditions.
Scientific Research Applications
Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
Structural Differences :
- Core Heterocycle : The compound in contains a pyrimidine ring (6-membered, two nitrogen atoms) instead of a pyridine ring (6-membered, one nitrogen atom).
- Substituents : A carboxylic acid group replaces the ester functionality in the target compound.
- Chirality: Unlike Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate, this compound lacks stereogenic centers.
Functional Implications :
- The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid increases polarity, enhancing water solubility but reducing cell membrane permeability compared to the ester derivative.
Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate and Sodium Salts
Structural Differences :
- Phosphonothiolate Backbone: This compound () features a phosphorus-containing functional group, which is absent in the target ester.
- Substituents: A cyclohexylmethyl group and aminoethyl chain dominate its structure, contrasting with the cyclopropane and pyridine groups in this compound.
Functional Implications :
- Phosphonothiolates are often associated with enzyme inhibition (e.g., acetylcholinesterase), whereas the target ester’s applications may focus on receptor modulation or prodrug design.
- The sodium salt form of this compound increases ionic character, improving solubility in polar solvents but limiting bioavailability in lipid-rich environments .
Comparative Data Table
| Parameter | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic Acid | Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate |
|---|---|---|---|
| Core Structure | Pyridine + cyclopropane | Pyrimidine | Phosphonothiolate + cyclohexylmethyl |
| Functional Groups | Ester, chloro-pyridyl, cyclopropane | Carboxylic acid, chloro-pyrimidine | Phosphonothiolate, aminoethyl, isopropyl |
| Chirality | S-configuration | None | Likely achiral (based on substituents) |
| Solubility (Polar Solvents) | Moderate (ester group) | High (carboxylic acid) | Low (neutral form); High (sodium salt) |
| Bioactivity | Intermediate for receptor-targeted agents | Potential enzyme inhibitor | Enzyme inhibitor (e.g., cholinesterases) |
Key Research Findings
- Metabolic Stability: The cyclopropyl group in this compound reduces oxidative metabolism compared to non-cyclopropane analogs, as shown in rodent pharmacokinetic studies.
- Stereochemical Impact : The (S)-enantiomer exhibits 5x higher binding affinity to nicotinic acetylcholine receptors than the (R)-form, highlighting the importance of chirality in drug design.
- Comparative Toxicity: Phosphonothiolate derivatives () demonstrate higher acute toxicity (LD₅₀ < 50 mg/kg in rats) compared to pyridine/pyrimidine-based compounds, likely due to their irreversible enzyme inhibition .
Biological Activity
Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article reviews its biological activity, synthesizing findings from diverse studies and sources.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN
- Molecular Weight : 223.70 g/mol
- CAS Number : 631-65-2
The compound features a cyclopropyl group and a chloro-substituted pyridine, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may function as an inhibitor in various biochemical pathways, particularly those related to neurotransmitter systems.
- Receptor Modulation : It has been shown to modulate the activity of certain neurotransmitter receptors, which could have implications for treating neurological disorders.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis and degradation of neurotransmitters.
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 25 |
| MCF-7 (Breast cancer) | 30 |
| A549 (Lung cancer) | 20 |
Case Studies
- Case Study on Neuroprotective Effects : A recent investigation highlighted the neuroprotective effects of this compound in a Parkinsonian model. The compound was found to reduce oxidative stress markers and improve motor function in treated subjects compared to controls.
- Clinical Trials : Preliminary clinical trials are underway to assess the efficacy of this compound in treating neurodegenerative diseases, focusing on its potential to enhance cognitive function and reduce symptoms associated with conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing cytokinin activity in plant tissue culture using phenylurea derivatives like Forchlorfenuron?
- Methodology : Use Driver and Kuniyuki Walnut (DKW) medium supplemented with 8.88 µM cytokinin (e.g., Forchlorfenuron) and 0.27 µM naphthaleneacetic acid (NAA) for shoot explant culture. Data collection after 5 weeks, with statistical analysis using Fisher's protected least significant difference (LSD) test to determine significance (P < 0.05) .
- Key Parameters : Monitor shoot proliferation rates, node elongation, and callus formation. Compare with controls using alternative cytokinins (e.g., kinetin, zeatin).
Q. How can HPLC be optimized to quantify Forchlorfenuron purity in plant growth studies?
- Methodology : Employ reverse-phase HPLC with a C18 column, mobile phase of acetonitrile:water (70:30 v/v), and UV detection at 254 nm. Validate method precision using ≥98% pure reference standards .
- Quality Control : Perform triplicate injections, calibrate with certified reference material, and ensure retention time reproducibility (±0.1 min).
Q. What safety protocols are critical when handling Forchlorfenuron in laboratory settings?
- Guidelines : Use PPE (gloves, goggles, lab coat), avoid inhalation/ingestion, and store at 2–8°C in airtight containers. For spills, neutralize with inert absorbents and dispose as hazardous waste per local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Forchlorfenuron’s dose-dependent effects across plant species?
- Approach : Conduct species-specific dose-response curves (e.g., 0.1–50 µM) under controlled environmental conditions. Use transcriptomic analysis (RNA-seq) to identify differential expression of cytokinin-responsive genes (e.g., ARRs, CYCD3) .
- Case Study : In Weigela florida, 8.88 µM Forchlorfenuron increased shoot proliferation by 300% compared to kinetin, but higher doses (≥20 µM) induced hyperhydricity in Arabidopsis .
Q. What strategies validate the enantiomeric purity of chiral derivatives like Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate?
- Analytical Techniques : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric detection. Confirm configuration via X-ray crystallography or NMR coupling constants .
- Challenge : Non-enantiopure batches may exhibit reduced bioactivity due to stereospecific receptor binding.
Q. How do soil mobility and bioaccumulation potential impact environmental risk assessments of phenylurea compounds?
- Data Gaps : Limited ecotoxicological data exist for Forchlorfenuron. Conduct OECD 106 (adsorption-desorption) and OECD 307 (soil degradation) tests to estimate DT50 and Koc values .
- Mitigation : Recommend buffer zones in agricultural applications to prevent aquatic contamination .
Contradictory Data Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
